molecular formula C12H8FN3 B1626410 2-(2-fluorophenyl)-3H-imidazo[4,5-c]pyridine CAS No. 89075-43-4

2-(2-fluorophenyl)-3H-imidazo[4,5-c]pyridine

Cat. No. B1626410
CAS RN: 89075-43-4
M. Wt: 213.21 g/mol
InChI Key: DFXVIZQVJLSYOJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of 2-(2-fluorophenyl)-3H-imidazo[4,5-c]pyridine, related compounds have been synthesized through various methods. For instance, 5H-imidazo[4,5-c]pyridines analogues were synthesized by reacting 3,4-diaminopyridine or 2,3-diaminopyridine with Na2S2O5 adduct of corresponding benzaldehydes .

Scientific Research Applications

Hydrogen Peroxide Sensing

This compound has been utilized in the design of fluorescence probes for detecting hydrogen peroxide (H₂O₂) in living cells . The ability to monitor H₂O₂ is crucial due to its role in oxidative stress and cell signaling. Abnormal levels can lead to diseases such as cancer and cardiovascular disorders. The imidazo[4,5-c]pyridine derivative exhibits low toxicity, photostability, and good biocompatibility, making it an excellent candidate for real-time monitoring of H₂O₂.

Antimicrobial Activities

Imidazo[4,5-c]pyridine derivatives have shown promise in antimicrobial applications . Their structure allows for interaction with specific proteins, which can be harnessed to target and inhibit the growth of various bacterial strains. This is particularly relevant in the search for new treatments against resistant bacteria.

Antiviral Research

The structural features of imidazo[4,5-c]pyridine compounds, including the presence of a fluorophenyl group, contribute to their antiviral properties . They can be designed to interact with viral proteins, potentially leading to new therapies for viral infections.

properties

IUPAC Name

2-(2-fluorophenyl)-3H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN3/c13-9-4-2-1-3-8(9)12-15-10-5-6-14-7-11(10)16-12/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXVIZQVJLSYOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(N2)C=NC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10541191
Record name 2-(2-Fluorophenyl)-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10541191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluorophenyl)-3H-imidazo[4,5-c]pyridine

CAS RN

89075-43-4
Record name 2-(2-Fluorophenyl)-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10541191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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